molecular formula C16H17NO3 B232207 N-[(3,4-dimethoxyphenyl)methyl]benzamide

N-[(3,4-dimethoxyphenyl)methyl]benzamide

Cat. No. B232207
M. Wt: 271.31 g/mol
InChI Key: ODSOSJXLGRPHPR-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]benzamide, also known as DMB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMB is a small molecule that has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell growth. By inhibiting NF-κB, N-[(3,4-dimethoxyphenyl)methyl]benzamide may be able to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-[(3,4-dimethoxyphenyl)methyl]benzamide has a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-[(3,4-dimethoxyphenyl)methyl]benzamide has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. N-[(3,4-dimethoxyphenyl)methyl]benzamide has also been found to have neuroprotective properties, which may make it a promising candidate for the development of drugs to treat neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3,4-dimethoxyphenyl)methyl]benzamide in lab experiments is that it is a small molecule, which makes it relatively easy to synthesize and manipulate. However, one limitation of using N-[(3,4-dimethoxyphenyl)methyl]benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for research on N-[(3,4-dimethoxyphenyl)methyl]benzamide. One area of interest is the development of drugs that target NF-κB, which may be able to reduce inflammation and prevent the growth of cancer cells. Another area of interest is the development of drugs that target the antioxidant and neuroprotective properties of N-[(3,4-dimethoxyphenyl)methyl]benzamide, which may be able to protect cells from damage caused by free radicals and prevent the development of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]benzamide and its potential therapeutic applications.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]benzamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-[(3,4-dimethoxyphenyl)methyl]benzamide has anti-inflammatory properties, which make it a promising candidate for the development of drugs to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO3/c1-19-14-9-8-12(10-15(14)20-2)11-17-16(18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

ODSOSJXLGRPHPR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3,4-dimethoxybenzylamine (24.0 g, 0.144 mol), tetrahydrofuran (192 mL) and triethylamine (15.5 g, 0.153 mol) was added dropwise benzoyl chloride (20.7 g, 0.147 mol) at −7-0° C. During addition dropwise, tetrahydrofuran (24 mL) was added thereto to stir the mixture. After adding dropwise, the dropping funnel was washed with tetrahydrofuran (12 mL), and tetrahydrofuran (24 mL) was added again thereto. The reaction mixture was gradually warmed to about 15° C. The reaction was monitored by TLC (eluent: hexane/ethyl acetate (1:1)). To the reaction mixture was added water (48 mL) at 5-8° C., and then added ethyl acetate (144 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (48 mL×2). The combined organic layers were washed successively with 10% hydrochloric acid (48 mL), saturated aqueous sodium hydrogen carbonate solution (48 mL), water (48 mL) and saturated brine (48 mL), and dried over magnesium sulfate (12 g), and the solvent was evaporated under reduced pressure at 40° C. or lower. To the concentrate (40 g) was added ethyl acetate (89 g), and the mixture was homogenized with warming at 50° C., and cooled to 11° C. The solid was collected by filtration, washed with cold ethyl acetate (15 mL), and dried under reduced pressure at 40° C. or lower to give N-benzoyl-3,4-dimethoxybenzylamine (33.3 g, 85.4%) as white crystals.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
192 mL
Type
solvent
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Three

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